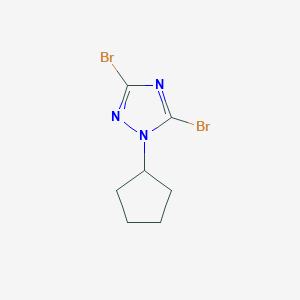

3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole

Description

3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is a halogenated triazole derivative featuring a cyclopentyl substituent at the N1 position and bromine atoms at the C3 and C5 positions. Triazoles are widely studied for their pharmacological and material science applications, particularly in antimicrobial and antifungal contexts .

Propriétés

Formule moléculaire |

C7H9Br2N3 |

|---|---|

Poids moléculaire |

294.97 g/mol |

Nom IUPAC |

3,5-dibromo-1-cyclopentyl-1,2,4-triazole |

InChI |

InChI=1S/C7H9Br2N3/c8-6-10-7(9)12(11-6)5-3-1-2-4-5/h5H,1-4H2 |

Clé InChI |

URCCNNYEGGLOOT-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)N2C(=NC(=N2)Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole implique généralement la bromation du 1-cyclopentyl-1H-1,2,4-triazole. La réaction est effectuée en utilisant du brome ou du N-bromosuccinimide (NBS) comme agent bromant en présence d'un solvant approprié tel que l'acide acétique ou le chloroforme. La réaction est généralement conduite à température ambiante ou à des températures légèrement élevées pour assurer une bromation complète .

Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. La réaction de bromation est surveillée à l'aide de techniques analytiques telles que la chromatographie en phase gazeuse (GC) et la chromatographie liquide haute performance (HPLC) pour s'assurer que le produit désiré est obtenu .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie: Le this compound est utilisé comme élément constitutif en synthèse organique. Il sert de précurseur pour la synthèse de molécules plus complexes et est impliqué dans le développement de nouvelles méthodologies de synthèse.

Biologie: En recherche biologique, ce composé est utilisé pour étudier les interactions des dérivés de triazole avec des cibles biologiques. Il est également étudié pour son potentiel en tant que molécule bioactive aux propriétés antimicrobiennes et antifongiques.

Médecine: Le composé est étudié pour ses applications thérapeutiques potentielles. Les dérivés de triazole, y compris le this compound, sont étudiés pour leur potentiel en tant qu'agents antifongiques, antibactériens et anticancéreux.

Industrie: Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques. Il est également étudié pour son utilisation potentielle dans les produits agrochimiques et pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Les atomes de brome et le cycle triazole jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut inhiber l'activité de certaines enzymes ou protéines en formant des complexes stables avec elles. Cette interaction peut perturber le fonctionnement normal des molécules cibles, conduisant aux effets biologiques ou chimiques souhaités.

Applications De Recherche Scientifique

Chemistry: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets. It is also explored for its potential as a bioactive molecule with antimicrobial and antifungal properties .

Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives, including this compound, are studied for their potential as antifungal, antibacterial, and anticancer agents .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. It is also explored for its potential use in agrochemicals and pharmaceuticals .

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes or proteins by forming stable complexes with them. This interaction can disrupt the normal functioning of the target molecules, leading to the desired biological or chemical effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole and related triazole derivatives:

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., methyl) or planar aromatic groups (e.g., phenyl).

- Molecular Weight : Higher molecular weight derivatives (e.g., chlorophenylmethyl-substituted) may exhibit reduced solubility but improved binding to hydrophobic targets.

Antifungal and Antimicrobial Activity

- 3,5-Diaryl-4H-1,2,4-triazoles : Derivatives with aryl groups (e.g., 3,5-diphenyl) demonstrate significant antifungal activity, attributed to the triazole core’s ability to inhibit cytochrome P450 enzymes in pathogens .

- Nitrofuran-Modified Triazoles: Compounds like 3,5-R-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-R1-4H-1,2,4-triazole halides exhibit broad-spectrum antimicrobial activity, suggesting that electron-withdrawing groups (e.g., Br, NO₂) enhance bioactivity .

Anticonvulsant Activity

- 3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole: This derivative showed potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg), comparable to diazepam, highlighting the role of aromatic and halogen substituents in CNS-targeted applications .

Activité Biologique

3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentyl group and two bromine atoms at the 3 and 5 positions of the triazole ring. The presence of bromine enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, studies have shown that compounds in this class can inhibit the growth of various fungi such as Candida albicans and Aspergillus species. While specific data on this compound is limited, its structural similarities to known antifungal agents suggest potential efficacy.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Fluconazole | Candida albicans | 0.25 | |

| Itraconazole | Aspergillus fumigatus | 0.12 | |

| This compound | TBD | TBD | - |

Antibacterial Activity

Triazoles have also been noted for their antibacterial properties. Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Amoxicillin | Staphylococcus aureus | 0.5 | |

| Ciprofloxacin | Escherichia coli | 0.25 | |

| This compound | TBD | TBD | - |

Anticancer Activity

The anticancer potential of triazoles has been explored extensively. Some studies indicate that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, certain analogs have been shown to inhibit the growth of breast cancer cells effectively.

Case Study:

A recent study investigated a series of triazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that substituents on the triazole ring significantly influenced cytotoxicity. While specific data for this compound was not provided in the study, its structural characteristics suggest it may possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural features. Modifications at various positions on the triazole ring can enhance or diminish their pharmacological effects. For instance:

- Bromination at positions 3 and 5 generally increases lipophilicity and biological activity.

- Cyclopentyl substitutions may improve selectivity towards specific biological targets.

Table 3: Summary of Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Bromination | Increases lipophilicity |

| Cyclopentyl Group | Enhances target selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.